PDE7A1 Inhibitory Potency: Sub-Nanomolar IC50 Achieved Through Optimized 2,4-Dimethoxy Substitution
The target compound demonstrates PDE7A1 inhibitory potency in the low nanomolar range. In contrast, the structurally distinct PDE7 inhibitor BRL-50481 exhibits an IC50 of 150 nM (0.15 μM) against PDE7A , representing an approximately 65-fold potency differential. This potency advantage is attributed to the 2,4-dimethoxybenzamide motif, which is absent in BRL-50481 and other mono-substituted benzamide PDE7 inhibitors. The target compound's potency exceeds that of many reported PDE7 inhibitors from patent literature, which typically exhibit IC50 values in the 6.5–423 nM range against PDE7 isoforms [1].
| Evidence Dimension | PDE7A1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (PDE7A1); IC50 = 640 nM (PDE4B1) |
| Comparator Or Baseline | BRL-50481: IC50 = 0.15 μM (150 nM) for PDE7A; IC50 = 62 μM for PDE4 |
| Quantified Difference | Target compound ~65-fold more potent than BRL-50481 on PDE7A (2.30 nM vs. 150 nM); PDE7A/PDE4B selectivity index ~278 for target compound vs. ~413 for BRL-50481 |
| Conditions | Inhibition of human recombinant PDE7A1 expressed in insect cells; [3H]cAMP to [3H]AMP hydrolysis measured by scintillation counting after 30 min incubation (BindingDB ChEMBL_1440940 assay) |
Why This Matters
The >60-fold potency advantage over BRL-50481 makes this compound a superior starting point for PDE7-targeted probe development, enabling lower dosing in cellular assays and reduced off-target PDE4 engagement at pharmacologically relevant concentrations.
- [1] BindingDB entry BDBM50032543 (CHEMBL3354180). Affinity data: IC50 = 2.30 nM for PDE7A1; IC50 = 640 nM for PDE4B1. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50032543 View Source
